CAY10499

Übersicht

Beschreibung

CAY10499 ist ein nicht-selektiver Lipase-Inhibitor, der für seine potente Hemmung von Monoglyceridlipase, hormonsensitiver Lipase und Fettsäureamidhydrolase bekannt ist. Diese Enzyme spielen eine entscheidende Rolle im Lipidstoffwechsel, was this compound zu einer wertvollen Verbindung in der biochemischen Forschung macht .

2. Herstellungsmethoden

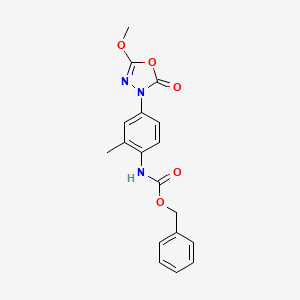

Synthesewege und Reaktionsbedingungen: this compound, formell bekannt als [4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbaminsäure, Phenylmethylether, wird in einem mehrstufigen Verfahren synthetisiertDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO), wobei die Reaktionstemperaturen auf einem moderaten Niveau gehalten werden, um die Stabilität von Zwischenprodukten zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird dann durch Techniken wie Umkristallisation und Chromatographie gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CAY10499, formally known as [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is synthesized through a multi-step processThe reaction conditions typically include the use of organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures maintained at moderate levels to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CAY10499 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können den Oxadiazolring oder die Carbamathgruppe modifizieren.

Substitution: Substitutionsreaktionen können am Phenylring oder am Oxadiazolring auftreten, was zur Bildung substituierter Derivate führt

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel oder Nukleophile unter kontrollierten Bedingungen

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

CAY10499 has diverse applications across several scientific fields:

1. Biochemistry and Lipid Metabolism

- Inhibition Studies : this compound is widely used to study the inhibition of lipases, providing insights into lipid metabolism pathways. It is instrumental in understanding how lipases regulate cellular processes related to energy storage and mobilization .

- Mechanistic Insights : The compound's ability to inhibit multiple lipases allows researchers to explore the functional roles of these enzymes in various metabolic disorders .

2. Medical Research

- Obesity and Metabolic Disorders : this compound is investigated for potential therapeutic applications in obesity and related metabolic disorders. By inhibiting lipase activity, it may help regulate lipid levels and improve metabolic outcomes .

- Viral Infections : Recent studies have shown that this compound can reduce viral replication in cells infected with SARS-CoV-2 by inhibiting lipolysis, which is crucial for viral protein palmitoylation and energy production . This suggests a novel approach to managing viral infections through modulation of lipid metabolism.

3. Pharmacological Studies

- Drug Discovery : this compound serves as a reference compound in the development of new lipase inhibitors. Its broad-spectrum inhibition profile makes it a valuable tool in drug discovery aimed at targeting lipid-related diseases .

Case Studies

Case Study 1: Inhibition of Lipolysis in Adipocytes

A study assessed the impact of this compound on lipolytic activity in adipocytes. The results indicated that treatment with this compound significantly reduced glycerol release stimulated by secretin, demonstrating its effectiveness as an inhibitor of hormone-sensitive lipase .

Case Study 2: Antiviral Activity Against SARS-CoV-2

In vitro experiments showed that this compound reduced levels of pro-inflammatory cytokines and inhibited viral replication in SARS-CoV-2-infected cells. The study highlighted its potential as a therapeutic agent against viral infections by targeting host lipid metabolism .

Wirkmechanismus

CAY10499 exerts its effects by inhibiting the activity of monoglyceride lipase, hormone-sensitive lipase, and fatty acid amide hydrolase. These enzymes are involved in the hydrolysis of lipid substrates, and their inhibition leads to the accumulation of lipid intermediates. The compound binds to the active sites of these enzymes, preventing the hydrolysis of lipid substrates and thereby modulating lipid signaling pathways .

Vergleich Mit ähnlichen Verbindungen

URB602: A less potent carbamate derivative that inhibits monoglyceride lipase.

Disulfiram: A thiuram derivative that inhibits monoglyceride lipase.

MAFP: An active-site-directed covalent inhibitor of monoglyceride lipase.

Uniqueness of CAY10499: this compound is unique due to its non-selective inhibition of multiple lipases, including monoglyceride lipase, hormone-sensitive lipase, and fatty acid amide hydrolase. This broad-spectrum inhibition makes it a valuable tool in studying lipid metabolism and signaling pathways .

Biologische Aktivität

CAY10499 is a selective inhibitor of hormone-sensitive lipase (HSL), a critical enzyme involved in lipid metabolism. This compound has garnered attention due to its diverse biological activities, particularly in the regulation of lipolysis, steroidogenesis, and its potential therapeutic applications in viral infections. This article explores the biological activity of this compound, supported by data tables and case studies from various research findings.

This compound primarily functions by inhibiting HSL, which plays a vital role in the hydrolysis of triglycerides and cholesteryl esters in adipocytes and steroidogenic tissues. The inhibition of HSL activity leads to decreased availability of free fatty acids (FFAs) and cholesterol, which are essential for various cellular processes.

Key Findings:

- Inhibition of HSL by this compound effectively suppressed the expression of steroidogenic acute regulatory protein (StAR) and subsequent progesterone synthesis in MA-10 mouse Leydig cells when stimulated with dibutyryl cyclic AMP (Bt2cAMP) .

- This compound treatment resulted in increased cholesteryl ester levels and reduced cholesterol content, demonstrating its role in modulating lipid metabolism .

Biological Activity in Viral Infections

Recent studies have highlighted the antiviral properties of this compound, particularly against SARS-CoV-2 and influenza A virus (IAV). The compound's ability to inhibit lipolysis in virus-infected cells has been linked to reduced viral replication and inflammatory responses.

Research Findings:

- Treatment with this compound significantly decreased TNF-α, IL-6, and MCP-1 levels in SARS-CoV-2-infected Vero E6 cells, indicating its potential to modulate inflammatory responses during viral infections .

- In vitro studies demonstrated that this compound reduced intracellular FFAs and glycerol levels in virus-infected cells, contributing to the retention of intracellular lipid droplets .

Case Studies and Experimental Data

Several case studies have been conducted to evaluate the biological effects of this compound across different cell types. Below is a summary table highlighting key experimental findings:

Implications for Drug Discovery

This compound serves as a valuable pharmacological tool for studying lipid metabolism and its implications in various diseases. Its dual role as an HSL inhibitor and potential antiviral agent opens avenues for further research into therapeutic applications.

Considerations:

- While this compound is primarily recognized for its specificity towards HSL, it has also been shown to inhibit other lipases, raising questions about selectivity in drug development .

- The compound's influence on inflammatory pathways suggests potential applications beyond metabolic disorders, including its use as an adjunct therapy in viral infections .

Eigenschaften

IUPAC Name |

benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTENHWTVRQKWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.